2-Phenyloxazole
Overview
Description
2-Phenyloxazole is a chemical compound with the molecular formula C9H7NO .
Molecular Structure Analysis
The molecular weight of 2-Phenyloxazole is 145.16 g/mol . The molecule consists of a five-membered oxazole ring attached to a phenyl group . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Physical And Chemical Properties Analysis
2-Phenyloxazole is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 247.3±23.0 °C at 760 mmHg, and a flash point of 96.0±18.5 °C . It has a molar refractivity of 41.2±0.3 cm3 .
Scientific Research Applications
Inhibitor Development
2-Phenyloxazole derivatives have been studied extensively for their potential as inhibitors. For instance, a series of derivatives were identified as inhibitors of VEGFR2 kinase, with their structure-activity relationship (SAR) showing potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005). Additionally, 2-phenyloxazole derivatives have been optimized as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, showing improved solubility, cell-based activity, and pharmacokinetic properties, with some compounds demonstrating in vivo efficacy in a diet-induced obesity rat model (Yun et al., 2011).
Nanomaterials and Fluorescent Applications
2-Phenyloxazole and its derivatives have been investigated for their applications in nanomaterials and as fluorescent agents. For example, 2-phenyl-benzoxazole and its derivatives were used to prepare aqueous suspensions of particles via a solvent-exchange method, showing potential as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012). Additionally, halogenated derivatives of 2-phenyl-benzoxazole were studied for their solid-state fluorescence properties, indicating their potential use as micro- and nano-materials (Ghodbane et al., 2015).
Synthesis and Optimization
There has been significant research into the synthesis and optimization of 2-phenyloxazole compounds. For instance, the synthesis of an array of 5-phenyloxazole derivatives with hydroxyalkyl groups at the C-2 position and a formyl or carboxyl function at C-4 has been reported. These compounds were prepared by adding carbonylated electrophiles to the 2-lithio derivative of 5-phenyloxazole, demonstrating an efficient protocol for the synthesis of bifunctionalized compounds (Couture et al., 2002).
Future Directions
Oxazole and its derivatives, including 2-Phenyloxazole, are of significant interest in medicinal chemistry . Future research is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to medicinal chemistry .
properties
IUPAC Name |
2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCBPOPQTLHDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343355 | |
Record name | 2-Phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxazole | |
CAS RN |
20662-88-8 | |
Record name | 2-Phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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